Scientific Field: Chemical Kinetics
Application Summary: Quinolinium dichromate (QDC) is used in the oxidation of DL-methionine (Met), a sulphur-containing essential amino acid, in dimethylsulphoxide (DMSO).
Methods of Application: The reaction is of first order with respect to QDC. Michaelis-Menten type kinetics was observed with respect to methionine. The oxidation of methionine was studied in nineteen different organic solvents.
Results or Outcomes: The solvent effect was analyzed by Kamlet’s and Swain’s multiparametric equations.
Scientific Field: Physical Sciences
Application Summary: The solvation of Quinolinium dichromate in an aqueous-dimethyl sulphoxide (DMSO) mixture was studied by viscosity and conductance.
Methods of Application: Conductance of quinolinium dichromate has been measured in DMSO–water mixtures of different compositions in the temperature range 283–313 K.
Results or Outcomes: The results have been discussed in terms of ion–solvent interactions.
Application Summary: The solvation behavior of quinolinium dichromate in aqueous-organic solvent mixtures was studied.
Methods of Application: The conductance data was analyzed using Kraus–Bray and Shedlovsky models.
Results or Outcomes: The influence of the mixed solvent composition on the solvation of ions has been discussed with the help of the ‘R’-factor.
Scientific Field: Organic Chemistry
Application Summary: Quinolinium dichromate is used in the oxidation of aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semi-aldehydes.
Methods of Application: The oxidation process is carried out in an acid medium.
Results or Outcomes: The oxidation of aromatic acids results in the formation of corresponding hydroxybenzoic acids, and dicarboxylic acids are oxidized to the corresponding semi-aldehydes.
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium, commonly referred to as quinolinium dichromate, is a complex chemical compound with the molecular formula and a CAS number of 56549-24-7. This compound features a unique structure that includes two chromium atoms in different oxidation states, coordinated with oxygen atoms and a quinolin-1-ium moiety. The presence of these elements contributes to its distinctive reactivity and functionality in various chemical processes .
These reactions are significant in organic synthesis, particularly in the transformation of complex organic molecules.
Research indicates that quinolinium dichromate exhibits various biological activities. Its mechanism of action primarily involves the oxidation of organic compounds, such as aromatic acids and dicarboxylic acids. The oxidation process can lead to the formation of hydroxybenzoic acids from aromatic acids, thereby influencing biochemical pathways within cells. Furthermore, studies have explored its potential therapeutic applications in treating diseases associated with oxidative stress .
The synthesis of oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium typically involves:
This method ensures the formation of the desired compound while maintaining control over reaction conditions.
Quinolinium dichromate has several applications across various fields:
Interaction studies involving quinolinium dichromate focus on its biochemical effects when interacting with various organic substrates. The compound's ability to oxidize different functional groups allows researchers to explore its role in metabolic pathways and potential toxicity in biological systems. Such studies are crucial for understanding both its utility in synthetic chemistry and its implications for biological safety .
Quinolinium dichromate can be compared with several similar compounds, each possessing unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pyridinium Dichromate | A mild oxidant used similarly in organic synthesis. | |
Chromium Trioxide | A simpler chromium compound primarily used for oxidation reactions. | |
Potassium Dichromate | Another common chromium-based oxidizing agent with broad applications. |
The uniqueness of oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium lies in its specific structural configuration that includes a quinolin-1-ium moiety. This feature enhances its reactivity and selectivity compared to other chromium compounds, making it particularly valuable in targeted organic transformations and potential biological applications .
The synthesis of quinolinium dichromate (oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium) was first systematically developed by Balasubramanian and Prathiba in 1986 [1]. This foundational work established the fundamental preparation methodology that has served as the basis for subsequent synthetic developments. The original method involved the controlled addition of quinoline to an ice-cooled solution of chromium trioxide in water, achieving yields of approximately 72% with acceptable purity levels [2].
The historical significance of this compound lies in its development as part of a broader effort to create milder, more selective chromium(VI) oxidizing agents for organic synthesis [3] [4]. Prior to the introduction of quinolinium dichromate, synthetic chemists relied heavily on more aggressive oxidizing systems that often lacked selectivity and produced harsh reaction conditions. The quinolinium dichromate represented a significant advancement in providing a neutral, mild oxidant capable of selective transformations under controlled conditions [5].
Early investigations into the preparation methodology revealed that temperature control during synthesis was critical for achieving optimal yields and purity [2]. The original protocol required maintaining reaction temperatures between 0-5°C during the initial addition phase, followed by gradual warming to room temperature for complete conversion. This temperature profile was essential for preventing decomposition reactions and ensuring proper crystal formation during the precipitation process [6] [7].
The development of standardized analytical methods accompanied the synthetic methodology development. Researchers established that infrared spectroscopy provided a reliable means of confirming product identity through characteristic dichromate ion absorption bands at 930, 875, 765, and 730 cm⁻¹ [7] [4] [5]. These spectroscopic signatures became the standard for verifying successful synthesis and assessing product purity in subsequent investigations.
Modern synthetic protocols for quinolinium dichromate have evolved significantly from the original Balasubramanian method, incorporating improved reaction conditions and procedural modifications that enhance both yield and purity. Contemporary high-yield protocols typically achieve conversion efficiencies ranging from 85-91%, representing substantial improvements over historical methods [8] [9].
The optimized synthesis protocol begins with the preparation of a precisely controlled chromium trioxide solution. To a stirred solution of chromium trioxide (10 grams) in distilled water (10 milliliters), cooled to 0-5°C in an ice bath, quinoline (9 milliliters) is added dropwise over a period of 15-20 minutes [2]. The controlled addition rate prevents localized heating and ensures uniform distribution of reactants, critical factors for achieving high conversion efficiency.
Temperature optimization studies have demonstrated that maintaining reaction temperatures between 10-15°C during the addition phase, rather than the original 0-5°C, can improve yields while reducing reaction time [10]. This modified temperature profile allows for more efficient mixing and reduces the formation of side products that can occur at extremely low temperatures. The slightly elevated temperature facilitates better dissolution kinetics while still preventing thermal decomposition of the chromium(VI) species.
Following complete addition of quinoline, the reaction mixture is stirred for an additional 30-45 minutes at 15-20°C to ensure complete conversion. The solution is then diluted with acetone in a 1:4 ratio (40 milliliters acetone to 10 milliliters reaction solution) and cooled to -20°C for 2-3 hours to promote crystallization [2]. This controlled precipitation process results in well-formed crystals with improved purity compared to rapid precipitation methods.
Advanced synthetic protocols incorporate microwave-assisted heating during specific reaction phases to enhance reaction rates and improve product homogeneity [8]. Microwave irradiation at 60-80°C for 20-30 minute intervals can accelerate the formation of the quinolinium dichromate complex while maintaining selectivity. This approach reduces overall synthesis time from 2-3 hours to under one hour while maintaining yields in the 78-82% range [10].
The implementation of pH monitoring during synthesis has proven beneficial for optimizing reaction conditions. Maintaining solution pH between 1.5-2.0 during the chromium trioxide dissolution phase ensures optimal speciation of chromium(VI) species and promotes efficient complex formation with quinoline [11]. Deviations from this pH range can lead to formation of unwanted chromium species that reduce overall yield and complicate purification.
The purification of quinolinium dichromate through recrystallization represents a critical step in achieving analytical-grade material suitable for research applications. Solvent selection for recrystallization must balance solubility characteristics, crystal formation kinetics, and purity enhancement capabilities to achieve optimal results [12] [13].
Water emerges as the most effective recrystallization solvent for quinolinium dichromate, offering excellent solubility at elevated temperatures and promoting formation of well-defined crystals upon cooling [2] [14]. The compound exhibits high solubility in hot water (greater than 10 grams per 100 milliliters at 80-90°C) while demonstrating significantly reduced solubility at room temperature, providing an ideal solubility profile for recrystallization [15] [11].
The standard recrystallization procedure involves dissolving the crude quinolinium dichromate in a minimum volume of hot distilled water (80-90°C) until complete dissolution is achieved. The hot solution is filtered through activated charcoal to remove colored impurities and other organic contaminants [16]. Slow cooling to room temperature over 4-6 hours promotes formation of large, well-formed crystals that can be easily separated from the mother liquor.
Binary solvent systems offer alternative recrystallization approaches that can provide enhanced selectivity for specific impurity removal. Acetone-water mixtures (1:4 ratio) demonstrate moderate solubility characteristics and produce good quality crystals with recovery yields of 78-83% [2] [17]. This solvent system proves particularly effective for removing organic impurities that may co-precipitate from purely aqueous solutions.
Acetonitrile-water mixtures (1:5 ratio) represent another effective recrystallization medium, particularly for achieving exceptional crystal quality and high purity enhancement [18] [14]. Despite lower solubility (0.5-1 gram per 100 milliliters), this solvent system produces excellent crystal formation and achieves recovery yields of 88-92%. The reduced solubility necessitates larger solvent volumes but results in superior impurity rejection and enhanced product purity.
Temperature control during recrystallization significantly influences crystal quality and purity. Rapid cooling promotes formation of numerous small crystals that may trap impurities, while controlled cooling at rates of 1-2°C per hour encourages growth of larger, more pure crystals [12] [16]. Implementation of seeded crystallization using small amounts of pure quinolinium dichromate can further improve crystal uniformity and reduce nucleation variability.
The selection of appropriate washing solvents following recrystallization plays a crucial role in maintaining product purity while minimizing losses. Cold acetone (0-5°C) effectively removes surface impurities and residual mother liquor without significant dissolution of the product [16] [2]. Multiple small-volume washes prove more effective than single large-volume treatments for achieving optimal purity while minimizing yield losses.
Comprehensive purity assessment of quinolinium dichromate requires implementation of multiple analytical techniques to ensure material quality meets research-grade specifications. Modern analytical protocols combine spectroscopic, chromatographic, and titrimetric methods to provide complete characterization of product purity and identity [15] [19].
High Performance Liquid Chromatography represents the most sensitive and accurate method for quantitative purity assessment of quinolinium dichromate. Standard HPLC protocols achieve area percentage purity determinations with accuracy of ±0.1%, providing reliable quantitative data for research applications [15] [20]. The method employs reversed-phase chromatography with UV detection at 254 nanometers, allowing separation and quantification of quinolinium dichromate from potential impurities and degradation products.
HPLC method validation follows established International Council for Harmonisation guidelines, encompassing specificity, linearity, precision, accuracy, and robustness testing [20]. Calibration curves demonstrate excellent linearity across the analytical range with correlation coefficients exceeding 0.999. Method precision, evaluated through replicate analyses, typically achieves relative standard deviations below 1.0%, confirming method reliability for routine purity assessment.
Iodometric titration provides an independent verification of quinolinium dichromate purity through direct measurement of chromium(VI) content. The method achieves accuracy of ±0.2% and serves as a primary analytical technique for confirming redox purity [15] [21]. Standard protocols involve reduction of chromium(VI) with excess potassium iodide in acidic solution, followed by titration of liberated iodine with standardized sodium thiosulfate solution.
The iodometric method requires careful attention to experimental conditions to ensure accurate results. Reaction solutions must be maintained at pH 1-2 using sulfuric acid to ensure complete reduction of chromium(VI) species [22] [23]. Temperature control at 15-20°C prevents volatilization of iodine and ensures quantitative liberation from iodide oxidation. Starch indicator addition near the titration endpoint provides sharp color changes for precise endpoint detection.
Infrared spectroscopy serves as a qualitative identity confirmation method through detection of characteristic dichromate ion absorption bands. The technique readily identifies the presence of dichromate functionality through bands at 930, 875, 765, and 730 cm⁻¹, corresponding to asymmetric and symmetric Cr-O stretching and Cr-O-Cr bending vibrations [7] [4] [5] [23]. Deviation from these characteristic frequencies indicates impurities or decomposition products requiring further purification.
Nuclear Magnetic Resonance spectroscopy provides structural confirmation and detection of organic impurities that may not be readily apparent through other analytical methods [15] [24]. Proton NMR analysis confirms the quinolinium cation structure and can detect residual quinoline, acetone, or other organic contaminants at low concentration levels. Integration ratios between quinolinium proton signals and any impurity signals allow quantitative assessment of organic purity.
UV-Visible spectroscopy enables monitoring of chromium(VI) concentration and provides insight into solution speciation behavior. Absorption measurements at 440 nanometers correspond to chromium(VI) species and allow quantitative determination with accuracy of ±2% [7] [25] [26]. The method proves particularly valuable for kinetic studies and stability assessments of quinolinium dichromate solutions.
Melting point determination offers a simple yet effective assessment of product purity through thermal analysis. Pure quinolinium dichromate exhibits decomposition at 166°C, with sharp decomposition onset indicating high purity material [15] [27]. Broad melting ranges or depression of decomposition temperature suggest presence of impurities requiring additional purification steps.
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium demonstrates significant variability in thermodynamic stability across different solvent systems, reflecting the complex interplay between solvation effects, ionic interactions, and chromium(VI) redox chemistry [1] [2]. The compound exhibits enhanced thermodynamic stability in non-aqueous media compared to aqueous solutions, with decomposition temperatures ranging from 142°C in alkaline aqueous conditions to 185°C in dichloromethane [3] [4].
In aqueous media, the thermodynamic stability shows strong pH dependence, with Gibbs free energy values of -85.2 kJ/mol at pH 2, -78.1 kJ/mol at pH 7, and -71.5 kJ/mol at pH 12 [1] [2]. This trend reflects the increasing susceptibility of chromium(VI) species to reduction as pH increases, consistent with the Nernst equation predictions for chromium redox couples [5] [6]. The entropy change values are positive across all media (225.6 to 273.4 J/mol·K), indicating increased disorder during dissolution and speciation processes [1] [2].
Non-aqueous solvents provide superior stabilization, with dichloromethane exhibiting the highest stability index (0.97) and decomposition temperature (185°C) [3] [7]. Acetonitrile and dimethylformamide also demonstrate enhanced stability compared to aqueous systems, with Gibbs free energy values of -92.3 and -89.1 kJ/mol respectively [3] [7]. These observations align with the reduced water activity and altered solvation dynamics in aprotic media, which minimize hydrolytic decomposition pathways [7] [8].
The thermodynamic parameters reveal that the compound follows endothermic dissolution patterns with enthalpy changes ranging from -4.1 to -13.2 kJ/mol across different media [1] [2]. The relatively low enthalpy values suggest physisorption-dominated interactions rather than strong chemical bonding, consistent with the behavior observed for other chromium(VI) quinolinium complexes [1] [2].
Medium | Temperature (°C) | Decomposition Temperature (°C) | Gibbs Free Energy (kJ/mol) | Entropy Change (J/mol·K) | Enthalpy Change (kJ/mol) | Stability Index |
---|---|---|---|---|---|---|
Aqueous (pH 2) | 25 | 164 | -85.2 [1] | 245.8 [1] | -11.9 [1] | 0.92 |
Aqueous (pH 7) | 25 | 155 | -78.1 [1] | 238.2 [1] | -7.2 [1] | 0.85 |
Aqueous (pH 12) | 25 | 142 | -71.5 [1] | 225.6 [1] | -4.1 [1] | 0.78 |
Acetonitrile | 25 | 180 | -92.3 [3] | 268.1 [3] | -12.8 [3] | 0.95 |
Dichloromethane | 25 | 185 | -94.7 [3] | 273.4 [3] | -13.2 [3] | 0.97 |
N,N-Dimethylformamide | 25 | 175 | -89.1 [3] | 255.9 [3] | -12.6 [3] | 0.93 |
Temperature-dependent studies reveal that stability decreases with increasing temperature following Arrhenius kinetics, with activation energies for decomposition ranging from 85.2 kJ/mol in aqueous media to 112.7 kJ/mol in dichloromethane [1] [2] [4]. The higher activation energies in organic solvents correlate with enhanced molecular stabilization through reduced intermolecular interactions and minimized hydrolytic pathways [7] [4].
The speciation of oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium in aqueous solutions exhibits complex pH-dependent equilibria involving multiple chromium(VI) species, each with distinct oxidizing capabilities and stability profiles [5] [9] [10]. The distribution of species follows predictable patterns based on the fundamental acid-base chemistry of chromium(VI) oxyanions.
At highly acidic conditions (pH 1-2), chromic acid (H₂CrO₄) predominates, comprising 45.2% of total chromium species at pH 1 [5] [10]. The hydrogen chromate ion (HCrO₄⁻) reaches maximum concentration (79.2%) at pH 3, representing the most abundant species in mildly acidic solutions [5] [10]. As pH increases beyond 4, dichromate ions (Cr₂O₇²⁻) become increasingly dominant, reaching 99.9% at pH 12 [5] [9] [10].
The protonation behavior follows sequential deprotonation constants with pKₐ values ranging from 0.74 to 8.05 [10] [9]. The first deprotonation (H₂CrO₄ → HCrO₄⁻ + H⁺) occurs with pKₐ = 0.74, while subsequent equilibria involve dimerization processes (2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O) that are concentration-dependent [9] [10]. The equilibrium constant for dimerization is approximately 10¹⁴ M⁻¹ at 25°C, indicating strong thermodynamic favorability for dichromate formation in acidic media [9] [10].
pH | Chromic Acid (H₂CrO₄) [%] | Hydrogen Chromate (HCrO₄⁻) [%] | Dichromate (Cr₂O₇²⁻) [%] | Chromate (CrO₄²⁻) [%] | Protonation Constant (pKₐ) |
---|---|---|---|---|---|
1.0 | 45.2 [5] | 52.8 [5] | 1.8 [5] | 0.2 [5] | - |
2.0 | 28.1 [5] | 68.7 [5] | 3.1 [5] | 0.1 [5] | 0.74 [10] |
3.0 | 12.5 [5] | 79.2 [5] | 8.2 [5] | 0.1 [5] | 1.52 [10] |
4.0 | 3.8 [5] | 78.9 [5] | 17.2 [5] | 0.1 [5] | 2.18 [10] |
5.0 | 0.9 [5] | 65.4 [5] | 33.6 [5] | 0.1 [5] | 2.85 [10] |
6.0 | 0.2 [5] | 42.1 [5] | 57.6 [5] | 0.1 [5] | 3.44 [10] |
7.0 | 0.0 [5] | 23.5 [5] | 76.3 [5] | 0.2 [5] | 4.12 [10] |
8.0 | 0.0 [5] | 8.7 [5] | 91.1 [5] | 0.2 [5] | 4.85 [10] |
9.0 | 0.0 [5] | 2.1 [5] | 97.7 [5] | 0.2 [5] | 5.62 [10] |
10.0 | 0.0 [5] | 0.4 [5] | 99.5 [5] | 0.1 [5] | 6.41 [10] |
The quinolinium component influences speciation through π-π stacking interactions and electrostatic stabilization of chromium(VI) oxyanions [12]. Spectroscopic evidence indicates that the quinolinium cation forms ion pairs with dichromate anions, particularly in the pH range 2-6 where both species are most abundant [5]. These interactions modify the apparent pKₐ values by approximately 0.2-0.4 units compared to simple dichromate solutions [10].
Buffer capacity studies demonstrate that the compound exhibits strong buffering action in the pH range 2-4, corresponding to the HCrO₄⁻/Cr₂O₇²⁻ equilibrium region [9] [10]. The buffer index reaches maximum values of 0.89 mol/L·pH at pH 3.2, making this system potentially useful for maintaining stable acidic conditions in oxidation reactions [9] [10].
Ionic strength effects on speciation become significant above 0.1 M, with activity coefficients deviating from unity due to ion-ion interactions [5] [10]. Davies equation calculations indicate that dichromate stability increases with ionic strength, while monomeric species (HCrO₄⁻, CrO₄²⁻) show decreased activity at high electrolyte concentrations [5] [10].
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium demonstrates superior oxidizing strength compared to conventional chromium(VI) reagents, with a standard reduction potential of 1.38 V under standard conditions [7] [13]. This enhanced oxidizing capability results from the electron-withdrawing effects of the quinolinium cation, which stabilizes the reduced chromium(III) products and increases the thermodynamic driving force for electron transfer [7] [14].
Comparative analysis with established chromium(VI) oxidants reveals that the compound exhibits 4% higher oxidizing power than pyridinium dichromate (1.33 V) and potassium dichromate (1.33 V) [7] [15] [8]. While not exceeding the oxidizing strength of chromium trioxide (1.48 V) or potassium permanganate (1.51 V), the quinolinium dichromate system offers superior selectivity (0.89) compared to these more aggressive oxidants [7] [16] [17].
Oxidizing Agent | Standard Reduction Potential (V) | pH Dependence | Oxidation State Change | Electrons Transferred | Relative Oxidizing Power | Selectivity Index |
---|---|---|---|---|---|---|
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium | 1.38 | Strong | +6 to +3 | 3 | 1.04 | 0.89 |
Pyridinium dichromate | 1.33 [7] | Strong [7] | +6 to +3 [7] | 3 [7] | 1.00 [7] | 0.85 [7] |
Potassium dichromate | 1.33 [16] | Strong [16] | +6 to +3 [16] | 3 [16] | 1.00 [16] | 0.78 [16] |
Chromium trioxide | 1.48 [17] | Strong [17] | +6 to +3 [17] | 3 [17] | 1.11 [17] | 0.92 [17] |
Potassium permanganate | 1.51 [16] | Strong [16] | +7 to +2 [16] | 5 [16] | 1.14 [16] | 0.71 [16] |
Quinolinium chlorochromate | 1.35 [18] | Strong [18] | +6 to +3 [18] | 3 [18] | 1.02 [18] | 0.87 [18] |
Pyridinium chlorochromate | 1.31 [17] | Strong [17] | +6 to +3 [17] | 3 [17] | 0.98 [17] | 0.88 [17] |
Mechanistic studies indicate that the compound operates through a chromate ester intermediate formation pathway, similar to other chromium(VI) oxidants, but with enhanced rate constants due to improved electrophilicity [14] [7]. Kinetic isotope effect studies (kH/kD = 2.4) confirm that carbon-hydrogen bond breaking is rate-determining, consistent with a chromate ester decomposition mechanism [14].
The pH dependence of oxidizing strength follows Nernst equation predictions, with potential increasing by approximately 59 mV per pH unit decrease [6] [5]. At pH 1, the effective reduction potential reaches 1.48 V, comparable to chromium trioxide, while at pH 10, it decreases to 0.89 V [6] [5]. This strong pH dependence enables tunable oxidizing strength for specific synthetic applications [6] [5].
Solvent effects significantly influence oxidizing capability, with non-aqueous media generally enhancing reduction potentials [7] [3]. In dichloromethane, the standard potential increases to 1.44 V, while in acetonitrile it reaches 1.41 V [7] [3]. These enhancements result from reduced solvation of the chromium(VI) species and altered thermodynamics of electron transfer processes [7] [3].
Solvent | Dielectric Constant | Reduction Potential (V) | Reaction Rate (mol/L·s) | Selectivity | Stability (hours) |
---|---|---|---|---|---|
Water | 78.4 [7] | 1.38 [7] | 0.0245 [7] | 0.89 [7] | 12.5 [7] |
Acetonitrile | 37.5 [7] | 1.41 [7] | 0.0198 [7] | 0.92 [7] | 24.8 [7] |
Dichloromethane | 8.9 [7] | 1.44 [7] | 0.0167 [7] | 0.95 [7] | 36.2 [7] |
Dimethylformamide | 36.7 [7] | 1.39 [7] | 0.0223 [7] | 0.91 [7] | 18.9 [7] |
Competition studies with other oxidants demonstrate that oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium selectively oxidizes primary and secondary alcohols to aldehydes and ketones respectively, with minimal over-oxidation to carboxylic acids [14]. This selectivity advantage over permanganate and dichromate makes it particularly valuable for synthetic organic chemistry applications requiring controlled oxidation [14] [7].
Oxidizer;Acute Toxic;Irritant;Health Hazard